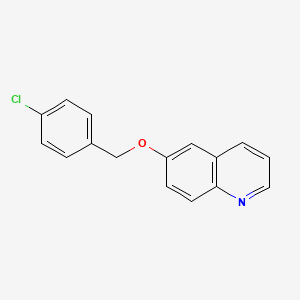

6-((4-Chlorobenzyl)oxy)quinoline

描述

6-((4-Chlorobenzyl)oxy)quinoline is a quinoline derivative featuring a 4-chlorobenzyl ether group at the 6-position of the quinoline ring. Quinoline derivatives are widely studied for their pharmacological properties, including antimicrobial, anticancer, and antimalarial activities . The synthesis of this compound typically involves nucleophilic substitution, where 4-chlorobenzyl bromide reacts with a hydroxyl-substituted quinoline precursor under basic conditions (e.g., K₂CO₃ in DMF) to yield the ether product. For example, a reported synthesis achieved a 19% yield using 4-chlorobenzyl bromide and a quinoline precursor, with characterization via ¹H NMR (δ 5.40 ppm for the -OCH₂- group) and HRMS .

属性

分子式 |

C16H12ClNO |

|---|---|

分子量 |

269.72 g/mol |

IUPAC 名称 |

6-[(4-chlorophenyl)methoxy]quinoline |

InChI |

InChI=1S/C16H12ClNO/c17-14-5-3-12(4-6-14)11-19-15-7-8-16-13(10-15)2-1-9-18-16/h1-10H,11H2 |

InChI 键 |

BPKYTCIFQVKIBM-UHFFFAOYSA-N |

规范 SMILES |

C1=CC2=C(C=CC(=C2)OCC3=CC=C(C=C3)Cl)N=C1 |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-((4-Chlorobenzyl)oxy)quinoline typically involves the reaction of 6-hydroxyquinoline with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

化学反应分析

Types of Reactions

6-((4-Chlorobenzyl)oxy)quinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can modify the quinoline ring or the chlorobenzyl group.

Substitution: The chlorine atom in the 4-chlorobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Quinoline derivatives with hydroxyl, carbonyl, or carboxyl groups.

Reduction: Reduced quinoline derivatives with modified aromatic rings.

Substitution: Substituted benzyl derivatives with various functional groups.

科学研究应用

6-((4-Chlorobenzyl)oxy)quinoline has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.

Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 6-((4-Chlorobenzyl)oxy)quinoline is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoline and chlorobenzyl moieties. These interactions can modulate biological pathways, leading to various effects, including antimicrobial or anticancer activities.

相似化合物的比较

Comparison with Similar Compounds

Quinoline derivatives vary significantly in biological activity and physicochemical properties based on substituent type, position, and electronic effects. Below is a detailed comparison of 6-((4-Chlorobenzyl)oxy)quinoline with structurally related compounds:

Substituent Position and Electronic Effects

- 6-Bromo-2-((4-chlorobenzyl)oxy)-3-(4-((dimethylamino)methyl)phenyl)quinoline (34i): Substituents: Bromine at C6, 4-chlorobenzyloxy at C2, and a dimethylaminomethyl group at C3. Yield: 82.4% (higher than this compound’s 19%), attributed to optimized reaction conditions .

- 4-((4-Chlorobenzyl)oxy)quinoline (94b): Substituent: 4-Chlorobenzyloxy at C4 instead of C5. Impact: Positional isomerism alters steric and electronic environments, affecting receptor interactions. For example, antiplasmodial activity in quinolines is highly sensitive to substituent position; 7-chloro derivatives are more potent than 6-substituted analogues .

Benzyloxy Group Modifications

- 4-((3-Chlorobenzyl)oxy)-6-methoxy-2-methylquinoline (9): Substituents: 3-Chlorobenzyloxy (vs. 4-chloro in the target compound) and methoxy at C6.

- 4-((2-Chlorobenzyl)oxy)-6-methoxy-2-methylquinoline (10): Substituents: Ortho-chloro substitution introduces steric hindrance near the ether linkage, possibly reducing reactivity compared to the para-substituted analogue .

Heterocyclic and Functional Group Additions

- ETHYL 4-[(4-CHLOROBENZYL)AMINO]-6-(TRIFLUOROMETHYL)-3-QUINOLINECARBOXYLATE: Substituents: Trifluoromethyl (electron-withdrawing) and ethyl carboxylate. Impact: The CF₃ group enhances lipophilicity and metabolic resistance, while the carboxylate may improve solubility .

- 4-Chloro-6-methoxy-2-(thiophen-2-yl)quinoline: Substituents: Thiophene at C2 and methoxy at C6.

Research Findings and Implications

- Synthetic Efficiency : Yields vary widely (19–82.4%) depending on substituent reactivity and reaction conditions. Bromine substitution improves yields due to enhanced leaving-group ability .

- Biological Activity: Antiplasmodial studies show that 6-substituted quinolines retain moderate activity compared to 7-chloro derivatives, but para-substituted benzyloxy groups (e.g., 4-Cl) generally outperform meta/ortho analogues due to optimal steric alignment .

- Solubility and Stability : Methoxy and ethoxy groups at C6 improve aqueous solubility, while trifluoromethyl groups enhance metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。